NSC 95397
Overview
Description
NSC 95397 is a quinone-based small molecule compound known for its potent inhibitory effects on dual-specificity phosphatases, particularly the cdc25 family. These phosphatases play a crucial role in regulating cell cycle progression by dephosphorylating cyclin-dependent kinases.
Mechanism of Action
Target of Action
NSC 95397 is a potent and selective irreversible inhibitor of Cdc25 dual specificity phosphatase . The primary targets of this compound are Cdc25A, Cdc25B, and Cdc25C . These phosphatases play a crucial role in cell signaling, transcription, and mitosis .
Mode of Action
The mechanism of action of this compound involves the inhibition of the catalytic activity of Cdc25 . It inhibits in vitro oncogenic, full-length, recombinant human Cdc25B with IC50 < 500 nM . In vitro inhibition of Cdc25A, -B, and -C displays Ki values of 32, 96, and 40 nM, respectively .
Biochemical Pathways
This compound affects the phosphorylation pathways in cell cycle progression and oncogenesis . It inhibits the mitogen-activated protein kinase phosphatase-1 (MKP-1) and suppresses proliferation and induces apoptosis in colon cancer cells through the MKP-1 and ERK1/2 pathway .
Pharmacokinetics
This compound is supplied as a lyophilized powder . For a 10 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 15 mg/mL or ethanol at 1 mg/mL . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .
Result of Action
This compound treatment of cancer cell lines leads to cell growth inhibition and cell cycle arrest at G2/M . Similar growth inhibition was seen in human hepatoma and breast cancer cells . Exposure of human erythrocytes to this compound triggers cell shrinkage, cell membrane scrambling, and eryptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions . It is stable for 24 months when stored lyophilized at -20ºC . Multiple freeze/thaw cycles should be avoided to maintain its potency .
Biochemical Analysis
Biochemical Properties
NSC 95397 is a potent and selective irreversible inhibitor of cdc25 dual-specificity phosphatases. It inhibits the catalytic activity of cdc25A, cdc25B, and cdc25C with dissociation constants (Ki) of 32 nM, 96 nM, and 40 nM, respectively . The primary substrate of cdc25A is CDK2, which allows progression through the G1/S and intra-S checkpoints, while cdc25C activates CDK1 to overcome the G2/M checkpoint and allow mitotic entry . This compound also inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP-3, leading to inhibited proliferation and reduced cell viability in various cancer cell lines .
Cellular Effects
This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell growth and induces cell cycle arrest at the G2/M phase in human hepatoma, breast cancer, and colon cancer cell lines . Additionally, this compound triggers apoptosis in colon cancer cells by regulating cell-cycle-related proteins, including p21, cyclin-dependent kinases, and caspases . Exposure of human erythrocytes to this compound leads to cell shrinkage, membrane scrambling, and eryptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cdc25 dual-specificity phosphatases, which are critical regulators of cell cycle progression. By inhibiting cdc25A, cdc25B, and cdc25C, this compound prevents the activation of CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M checkpoints . Additionally, this compound inhibits MKP-1 and MKP-3, resulting in the activation of the ERK1/2 pathway and subsequent induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency . Long-term exposure to this compound in cancer cell lines has shown sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell cycle progression and apoptosis. It interacts with enzymes such as cdc25A, cdc25B, cdc25C, MKP-1, and MKP-3, leading to changes in metabolic flux and metabolite levels . The inhibition of these enzymes by this compound disrupts normal cellular metabolism and promotes apoptotic pathways in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . This compound’s localization within cells is influenced by its interactions with cdc25 phosphatases and other target proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with its target enzymes, cdc25A, cdc25B, and cdc25C . The compound’s activity is influenced by its ability to inhibit these phosphatases, leading to alterations in cell cycle progression and induction of apoptosis .
Preparation Methods
The synthesis of NSC 95397 involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,3-bis[(2-hydroxyethyl)thio]-1,4-naphthoquinone. The compound is then purified through recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
NSC 95397 undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form under reducing conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 95397 has a wide range of scientific research applications, including:
Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and liver cancer cells. .
Cell Cycle Studies: The compound is used to study the regulation of the cell cycle, particularly the role of cdc25 phosphatases in cell cycle progression and checkpoint control.
Signal Transduction Research: This compound is employed to investigate the signaling pathways involving mitogen-activated protein kinases and their regulation by dual-specificity phosphatases.
Drug Development: Due to its potent inhibitory effects on cdc25 phosphatases, this compound is being explored as a lead compound for the development of new anticancer drugs
Comparison with Similar Compounds
NSC 95397 is unique among cdc25 phosphatase inhibitors due to its high selectivity and potency. Similar compounds include:
NSC 663284: Another cdc25 phosphatase inhibitor with a different chemical structure but similar inhibitory effects.
NSC 119875: A quinone-based compound with inhibitory activity against cdc25 phosphatases, though less potent than this compound.
NSC 663284: A structurally distinct inhibitor of cdc25 phosphatases with comparable efficacy
This compound stands out due to its ability to inhibit multiple isoforms of cdc25 phosphatases (cdc25A, cdc25B, and cdc25C) with high selectivity and potency, making it a valuable tool for studying cell cycle regulation and developing anticancer therapies .
Properties
IUPAC Name |
2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHDQFQDDECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294236 | |
Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93718-83-3 | |
Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 95397 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93718-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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